1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C8H10F2N2 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-[6-(difluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H10F2N2/c1-5(11)6-2-3-7(8(9)10)12-4-6/h2-5,8H,11H2,1H3 |
InChI Key |
YYLIMHJJEIPTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Electrophilic Difluoromethylation
This method uses electrophilic difluoromethylating reagents to introduce the difluoromethyl group onto a pyridine precursor. Typical reagents include difluoromethyl sulfonium salts or hypervalent iodine-based difluoromethylating agents. The process is generally carried out under mild conditions and is suitable for late-stage functionalization.
- Enables selective difluoromethylation at the 6-position of pyridine.
- Compatible with various functional groups.
- Often followed by amination of the pyridine ring to introduce the ethanamine substituent.
Nucleophilic Difluoromethylation
This approach involves nucleophilic difluoromethyl anions or equivalents reacting with electrophilic pyridine intermediates. Common nucleophilic sources include difluoromethyl zinc or copper reagents.
- High regioselectivity.
- Useful for constructing difluoromethylated pyridine cores from halogenated precursors.
Radical Difluoromethylation (Minisci-type Reactions)
Radical chemistry is employed to add the difluoromethyl radical to the pyridine ring, often under photoredox or thermal initiation conditions. This method allows direct functionalization of heterocycles without pre-functionalization.
- Mild reaction conditions.
- Broad substrate scope.
- Scalability for industrial production.
Synthetic Routes and Key Intermediates
A significant synthetic challenge is the preparation of the difluoromethylated pyridine intermediate, which is then aminated to yield the final compound. Several routes have been reported, some adapted from related difluoromethylpyridine syntheses.
Table 1: Summary of Synthetic Routes to Difluoromethylpyridine Intermediates
| Route | Starting Material | Key Steps | Yield (%) | Remarks |
|---|---|---|---|---|
| A | 4-Methylpyridin-2-amine | Protection → Radical bromination → Oxidation → Fluorination (DAST) → Deprotection | Overall ~2.8% | Low bromination yield; hazardous reagents; small scale |
| B | 4-(Difluoromethyl)pyridine | Oxidation to N-oxide → Amination via PyBroP → Deprotection | >65% per step | High yields; requires sealed pressure tube; expensive starting material |
| C | 2-Chloro-4-(difluoromethyl)pyridine | Buchwald–Hartwig amination → Boc deprotection | 81% + 99% | Expensive halide; scalable |
Note: Route C employs Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction, to introduce the amine functionality efficiently.
Example: Buchwald–Hartwig Amination Route
- Step 1: Starting from 2-chloro-4-(difluoromethyl)pyridine, the amination is performed using tert-butyl carbamate as the amine source under palladium catalysis, yielding the Boc-protected amine intermediate.
- Step 2: Boc deprotection with trifluoroacetic acid yields the free amine, 1-[6-(difluoromethyl)pyridin-3-yl]ethan-1-amine.
This route is noted for its high yield and potential for scale-up despite the cost of starting materials.
Chemical Reactions Analysis
1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine can undergo further chemical transformations:
- Oxidation: Under controlled conditions, the amine or difluoromethyl group can be oxidized to generate derivatives.
- Reduction: Functional groups can be selectively reduced to modify the molecule.
- Substitution: The pyridine ring or side chain amine can be substituted with other functional groups, enabling derivatization for medicinal chemistry applications.
Common reagents include oxidants like m-chloroperbenzoic acid (for N-oxide formation), reducing agents such as sodium borohydride, and coupling reagents for substitution.
Research Findings and Applications
The compound serves as a building block in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules. The difluoromethyl group enhances binding affinity and metabolic stability, critical for drug development.
Recent studies have optimized synthetic routes for scalability and safety, avoiding hazardous reagents like diethylaminosulfur trifluoride (DAST) where possible and improving yields through catalytic amination methods.
Summary Table of Preparation Methods
| Method Type | Description | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Electrophilic Difluoromethylation | Use of electrophilic difluoromethyl reagents to functionalize pyridine | Mild conditions, selective | Reagent availability, cost | |
| Nucleophilic Difluoromethylation | Reaction of nucleophilic difluoromethyl species with electrophilic pyridine | Regioselective, versatile | Requires pre-functionalized substrates | |
| Radical Difluoromethylation | Minisci-type radical addition to pyridine | Broad scope, mild | Control of regioselectivity | |
| Buchwald–Hartwig Amination | Pd-catalyzed amination of halogenated difluoromethylpyridine | High yield, scalable | Expensive starting materials |
Chemical Reactions Analysis
1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Difluoromethyl vs. Trifluoromethyl
- 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine ():
- The trifluoromethyl group is more electron-withdrawing than difluoromethyl, increasing the pyridine ring's electrophilicity. This enhances interactions with electron-rich biological targets but may reduce metabolic stability due to stronger C–F bonds.
- Molecular weight: 190.17 g/mol (vs. 171.15 g/mol for the difluoromethyl analog), impacting solubility and logP .
Difluoromethyl vs. Difluoromethoxy
- This may improve aqueous solubility but reduce membrane permeability .
Core Heterocycle Modifications
Pyridine vs. Pyrimidine
Pyridine vs. Pyrazole
Functional Group Replacements
Amine vs. Ketone
Pharmacologically Active Analogs
Chromatographic Behavior
Biological Activity
1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate and in the development of new therapeutic agents.
- Molecular Formula : C8H10F2N
- Molecular Weight : 158.17 g/mol
- CAS Number : 1256821-01-8
The biological activity of 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine is largely attributed to the presence of the difluoromethyl group, which enhances the compound's lipophilicity and metabolic stability. This modification allows for better interaction with biological membranes and potential targets such as enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its pharmacological effects.
- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing various biochemical pathways.
Biological Activities
Research indicates that 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyridine compounds can possess antimicrobial properties. The presence of the difluoromethyl group is crucial for enhancing the activity against specific pathogens.
Antiviral Properties
Research into related compounds suggests potential antiviral effects, particularly against viral infections where modulation of host cell pathways is beneficial.
Anticancer Potential
Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against N. meningitidis | |
| Antiviral | Potential activity against specific viruses | |
| Cytotoxicity | Inhibition of cancer cell proliferation |
Case Studies
-
Antimicrobial Study :
A study conducted by Leung et al. demonstrated that derivatives with electron-withdrawing groups, like difluoromethyl, showed selective activity against Chlamydia species, indicating a pathway for developing targeted antimicrobial agents . -
Antiviral Research :
Research into similar pyridine derivatives has suggested that they may modulate immune responses or directly inhibit viral replication, highlighting their potential in antiviral drug development . -
Cytotoxicity Assessment :
Investigations into the cytotoxic effects of difluoromethyl-substituted compounds revealed significant inhibition of proliferation in various cancer cell lines, supporting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
